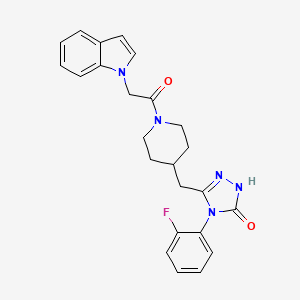

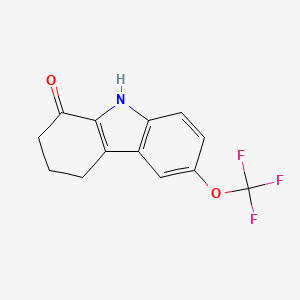

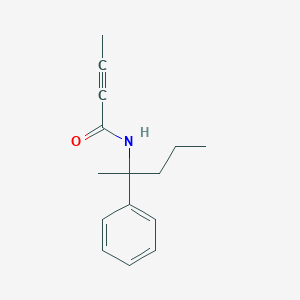

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.

BenchChem offers high-quality 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

A study discusses derivatives of 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, similar in structure to the queried compound, as selective and potent CNS-active alpha 1-adrenoceptor antagonists. These compounds, derived from the antipsychotic sertindole, show high selectivity for alpha 1-adrenoceptors compared to dopamine and serotonin receptors. One derivative, in particular, showed affinities of 0.99, 3.2, and 9.0 nM for the alpha 1a, alpha 1b, and alpha 1d adrenoceptor subtypes, respectively, with a selectivity higher than 900 compared to other receptors. A new pharmacophore model for alpha 1-adrenoceptor antagonists is suggested based on these findings (Balle et al., 2003).

Serotonin and Dopamine Receptor Antagonists

Another research focuses on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, which are structurally related to the queried compound. These derivatives show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Some derivatives inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Interestingly, certain piperidyl substituted indoles were noncataleptogenic, resembling the atypical neuroleptic clozapine. The study led to the development of sertindole, a compound with significant relevance in neuroleptic treatment (Perregaard et al., 1992).

Structural and Theoretical Analysis

A study on derivatives of 1,2,4-triazoles, closely related to the queried compound, synthesized and characterized two biologically active derivatives. The crystal structures show various intermolecular interactions, like C-H…F, C-H…S, C-H…N, which play a crucial role in molecular packing. Computational procedures using PIXEL and Hirshfeld analysis were employed to evaluate the nature of these interactions, revealing a prominent contribution of H…F interactions to molecular packing (Shukla et al., 2017).

Sigma Ligands and Pharmacological Activities

Research on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, similar to the queried compound, explores their high affinity for sigma 1 and sigma 2 binding sites, as well as for several other receptors. The introduction of a 4-fluorophenyl substituent resulted in selective sigma 2 ligands with subnanomolar affinity. The compounds also showed potent anxiolytic activity and good CNS penetration, indicating their potential in treating anxiety-related disorders (Perregaard et al., 1995).

properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c25-19-6-2-4-8-21(19)30-22(26-27-24(30)32)15-17-9-12-28(13-10-17)23(31)16-29-14-11-18-5-1-3-7-20(18)29/h1-8,11,14,17H,9-10,12-13,15-16H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLGQDDJYQIPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)

![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)

![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)

![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)